

2,4-Diaminomesitylene chemical properties and structure

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Compound of Interest

Compound Name: **2,4-Diaminomesitylene**

Cat. No.: **B120888**

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An In-depth Technical Guide to **2,4-Diaminomesitylene**: Properties, Structure, and Synthesis

Introduction

2,4-Diaminomesitylene, also known as 2,4,6-trimethyl-1,3-benzenediamine, is an aromatic amine that serves as a versatile building block in organic synthesis.^[1] Its unique structure, featuring two amino groups and three methyl groups on a benzene ring, imparts a combination of reactivity and steric hindrance that makes it a valuable component in the development of polymers, dyes, and pharmaceutical intermediates.^{[2][3]} The strategic placement of the amino and methyl groups influences its nucleophilicity, basicity, and potential for hydrogen bonding, while the rigid aromatic core provides a stable scaffold. This guide offers a comprehensive overview of the chemical and physical properties, molecular structure, synthesis, and applications of **2,4-diaminomesitylene** for researchers and professionals in chemistry and drug development.

Molecular Structure and Spectroscopic Profile

The structural characteristics of **2,4-diaminomesitylene** are fundamental to its chemical behavior. The molecule consists of a benzene ring substituted with two amino (-NH₂) groups at positions 1 and 3, and three methyl (-CH₃) groups at positions 2, 4, and 6.^[1] This substitution pattern results in a non-planar arrangement due to steric repulsion between the ortho methyl and amino groups. The molecule is achiral.^[4]

Crystallographic Data

X-ray crystallography studies have provided precise data on the bond lengths and angles of **2,4-diaminomesitylene**. The crystal system is monoclinic with the space group P 1 21/c 1.[1] Key unit cell parameters are:

- $a = 8.1735 \text{ \AA}$
- $b = 12.9313 \text{ \AA}$
- $c = 8.7300 \text{ \AA}$
- $\beta = 105.803^\circ$

This detailed structural information is crucial for computational modeling and understanding intermolecular interactions in the solid state.

Spectroscopic Analysis

The spectroscopic profile of **2,4-diaminomesitylene** is essential for its identification and characterization.

- ^1H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic proton, the amino protons, and the methyl protons. The single aromatic proton typically appears as a singlet. The protons of the two amino groups will also produce signals, and the three methyl groups will have distinct chemical shifts.[5]
- ^{13}C NMR Spectroscopy: The carbon NMR spectrum shows signals for the aromatic carbons and the methyl carbons. The number of unique carbon signals reflects the symmetry of the molecule.[1]
- Mass Spectrometry: The electron ionization mass spectrum of **2,4-diaminomesitylene** shows a molecular ion peak (M^+) at an m/z of 150, corresponding to its molecular weight.[1] [6] Other significant peaks are observed at m/z 149 and 135.[1]
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. Key vibrations include N-H stretching of the primary amine groups, C-H stretching from the aromatic ring and methyl groups, and C=C stretching of the aromatic ring.[1] The N-H stretching vibrations typically appear as a doublet in the region of $3300\text{--}3500 \text{ cm}^{-1}$.

Physicochemical Properties

A summary of the key physicochemical properties of **2,4-diaminomesitylene** is provided in the table below. These properties are critical for its handling, storage, and application in various chemical processes.

| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C ₉ H ₁₄ N ₂ | [2] |
| Molecular Weight | 150.22 g/mol | [4] |
| Appearance | White to yellow to orange powder/crystal | |
| Melting Point | 89-91 °C | [2][7] |
| Boiling Point | 297.7 °C at 760 mmHg | [2][7] |
| Density | 1.051 g/cm ³ | [2][7] |
| Water Solubility | 22.7 g/L at 20 °C | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
| Flash Point | 158.4 °C | [2][7] |
| pKa | 5.03 ± 0.10 (Predicted) | [2] |

Synthesis of 2,4-Diaminomesitylene

A common and efficient method for the synthesis of **2,4-diaminomesitylene** involves a two-step process starting from mesitylene (1,3,5-trimethylbenzene).[3][8] This process is outlined below.



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